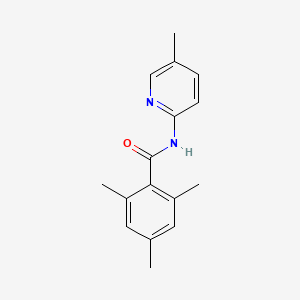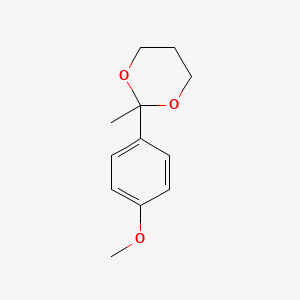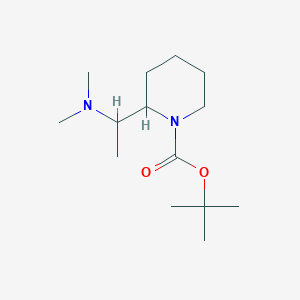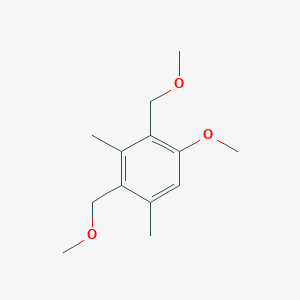
1-(2,2-Dichloroethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroethylmethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of two chlorine atoms, an ethyl group, and a methyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroethylmethylbenzene can be synthesized through several methods. One common approach involves the chlorination of ethylmethylbenzene (also known as toluene) in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, dichloroethylmethylbenzene is produced using large-scale chlorination reactors. The process involves the continuous addition of chlorine gas to a solution of ethylmethylbenzene, with the reaction being monitored and controlled to achieve the desired product yield and purity. The final product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Dichloroethylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert dichloroethylmethylbenzene to ethylmethylbenzene by removing the chlorine atoms.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses sulfur trioxide (SO3) or oleum.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethylmethylbenzene.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Dichloroethylmethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies involving the effects of chlorinated aromatic compounds on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of dichloroethylmethylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in various biological effects, including enzyme inhibition, DNA damage, and oxidative stress.
Comparison with Similar Compounds
Dichloroethylmethylbenzene can be compared with other similar compounds, such as:
Dichloromethylbenzene: Similar in structure but with different substitution patterns.
Ethylbenzene: Lacks chlorine atoms, resulting in different chemical properties and reactivity.
Methylbenzene (Toluene): A simpler structure with only a methyl group attached to the benzene ring.
Uniqueness: Dichloroethylmethylbenzene’s unique combination of chlorine, ethyl, and methyl groups on the benzene ring gives it distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications.
Properties
CAS No. |
54789-14-9 |
|---|---|
Molecular Formula |
C9H10Cl2 |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-(2,2-dichloroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5,9H,6H2,1H3 |
InChI Key |
YLNRSLPWFACRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















